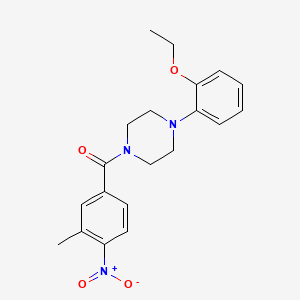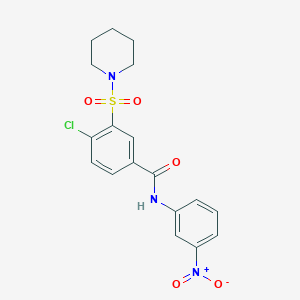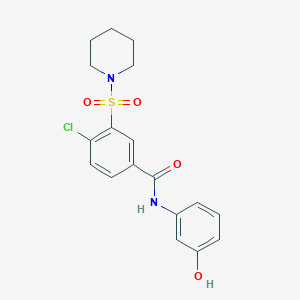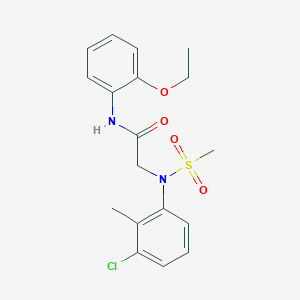
N-(5-chloro-2-pyridinyl)-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-(5-chloro-2-pyridinyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as MNSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNSB is a small molecule inhibitor that has been shown to have a variety of effects on biological systems. In
Mechanism of Action
The mechanism of action of MNSB is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of a variety of client proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, MNSB disrupts the function of these client proteins, leading to cancer cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, MNSB has been shown to have a variety of biochemical and physiological effects. For example, MNSB has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. MNSB has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Advantages and Limitations for Lab Experiments
One of the advantages of using MNSB in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and purify. Additionally, MNSB has been extensively studied, so there is a wealth of information available on its properties and potential uses. However, one limitation of using MNSB is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Future Directions
There are many potential future directions for research on MNSB. One area of interest is in the development of MNSB analogs that have improved potency and selectivity. Additionally, MNSB could be studied in combination with other cancer therapies to determine its potential as an adjuvant therapy. Finally, MNSB could be studied in animal models to determine its efficacy and safety in vivo.
Scientific Research Applications
MNSB has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of cancer research. MNSB has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, MNSB has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-4-5-15(18-11-13)19-16(21)12-2-1-3-14(10-12)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLHJBIMBEFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4,5,6-tetrahydro-2H-azepin-7-amine](/img/structure/B3569488.png)


![4-{[(4-chlorophenyl)thio]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3569513.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3569522.png)


![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3569557.png)
![phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)
![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
![2-[(2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569570.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B3569577.png)


